

Application Note: Industrial Scale Synthesis of Key Intermediates for Montelukast

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Compound of Interest

1-

Compound Name: (Mercaptomethyl)cyclopropaneacetic Acid

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Abstract

Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and seasonal allergies.^{[1][2]} Its complex structure necessitates a convergent synthetic strategy, relying on the efficient production of key intermediates. This document provides detailed protocols and application notes for the industrial-scale synthesis of two critical building blocks: the chiral diol side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinoliny)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, and the thiol-containing side chain, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. The methodologies presented are optimized for scalability, safety, and high yield, avoiding hazardous reagents unsuitable for large-scale manufacturing.^{[1][3]}

Introduction

The synthesis of Montelukast on an industrial scale is a significant undertaking, with numerous routes developed to improve efficiency and cost-effectiveness.^[1] The most common strategies involve a convergent approach where two advanced intermediates are synthesized separately and then coupled in the final steps.^{[1][2]} This note focuses on the manufacturing processes for these two key intermediates, providing robust and scalable protocols.

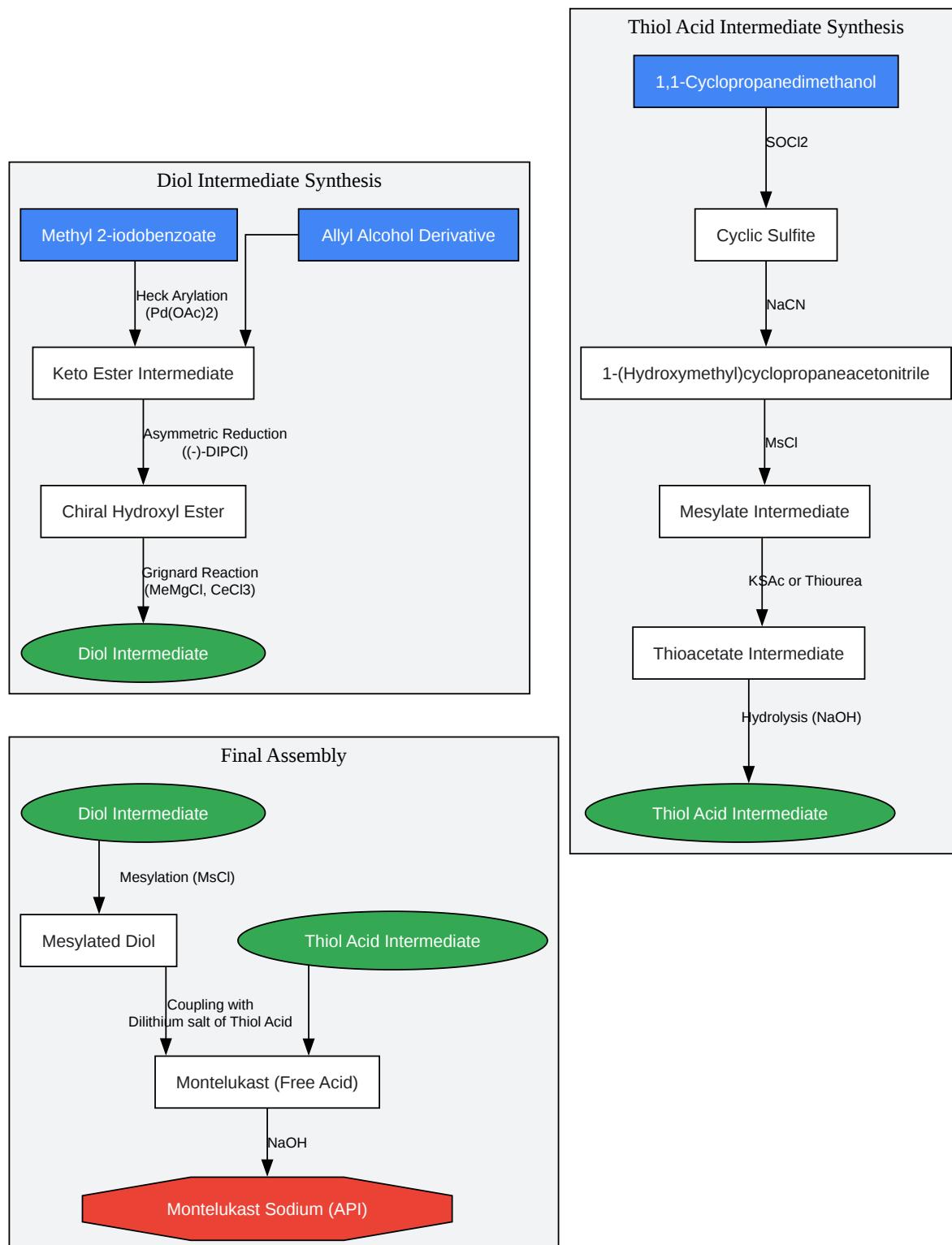
- Key Intermediate 1 (Diol): This molecule contains the quinoline core, the chiral secondary alcohol, and the tertiary alcohol moiety. Its stereoselective synthesis is crucial for the final drug's efficacy.
- Key Intermediate 2 (Thiol Acid): 2-(1-(mercaptomethyl)cyclopropyl)acetic acid provides the unique cyclopropyl thiol side chain required for binding to the cysteinyl leukotriene receptor.
[\[1\]](#)[\[4\]](#)[\[5\]](#)

The following sections detail the synthetic pathways, experimental procedures, and process data for producing these intermediates in high yield and purity.

Synthetic Pathways and Key Data

The overall manufacturing process involves the synthesis of the diol and thiol acid intermediates followed by their coupling to form Montelukast, which is then converted to its sodium salt.

Overall Synthesis of Montelukast

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Caption: Convergent synthesis of Montelukast Sodium.

Data Summary for Key Synthetic Steps

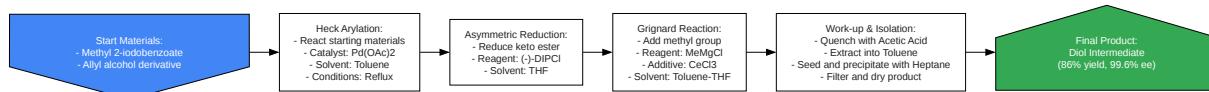
The following tables summarize typical yields and purity for the key transformations in the synthesis of Montelukast intermediates.

Step	Intermediate Product	Yield (%)	Purity / Specification	Reference
1	[E]-1-[3-[2-(7-chloro-2-quinolinyloxy)ethenyl]phenyl]ethanol	89.43%	99.36% (HPLC)	[6]
2	Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyloxy)ethenyl]phenyl]-3-oxopropyl]benzoate	69.2%	99.03% (HPLC)	[6]
3	Final Diol Intermediate	86%	99.6% ee	[1]
4	2-(1-(mercaptopropyl)cyclopropyl)acetic acid	88.6%	>99%	[5]
5	Montelukast DCHA Salt	~88% (from mesylate)	High Purity	[7][8]

Experimental Protocols

Protocol 1: Synthesis of the Diol Intermediate

This protocol follows a modern, convergent route that avoids many hazardous reagents used in earlier syntheses.[1]



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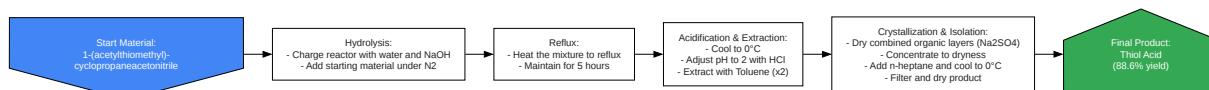
Caption: Workflow for Diol Intermediate synthesis.

Methodology:

- Heck Arylation: Couple methyl 2-iodobenzoate with the appropriate allyl alcohol derivative using a palladium acetate catalyst in refluxing toluene to yield the keto ester intermediate (11).[1]
- Asymmetric Reduction: The keto functionality is stereoselectively reduced using (−)-diisopinocamphenylchloroborane ((−)-DIPCl) in tetrahydrofuran (THF) to produce the desired (S)-alcohol ester (12).[1]
- Grignard Reaction: The hydroxyl ester (12) is reacted with methyl magnesium chloride in a toluene-THF solvent mixture, in the presence of cerium chloride, to form the diol (13).[1][9]
- Isolation: The reaction is quenched with acetic acid. The product is extracted into toluene, and the solution is concentrated. The toluene layer is seeded with pure diol (13), and heptane is added to precipitate the product. The solid is filtered and dried to yield the diol as a white solid.[1]

Protocol 2: Synthesis of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (Thiol Acid)

This protocol is an optimized, environmentally friendly process suitable for industrial production, replacing odorous and toxic reagents.[5]



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Caption: Workflow for Thiol Acid Intermediate synthesis.

Methodology:

- Hydrolysis Setup: In a suitable reactor, charge water and sodium hydroxide (NaOH) pellets. Stir until dissolved and cool to room temperature.[5]
- Reaction: Under a nitrogen atmosphere, add 1-(acetylthiomethyl)-cyclopropaneacetonitrile to the caustic solution. Heat the mixture and maintain at reflux for approximately 5 hours, monitoring for completion by TLC or HPLC.[5]
- Acidification: After the reaction is complete, cool the mixture to 0°C. Carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2.[5]
- Extraction: Extract the acidic aqueous layer twice with toluene. Combine the organic layers. [5]
- Isolation: Dry the combined toluene layers with anhydrous sodium sulfate and filter. Concentrate the filtrate to dryness under vacuum. Add n-heptane to the residue and cool slowly to 0°C to induce crystallization. Maintain for 1 hour, then filter the product and dry to obtain 2-(1-(mercaptomethyl)cyclopropyl)acetic acid as a crystalline solid with a yield of 88.6%. [5]

Protocol 3: Final Coupling and Salt Formation

This final stage involves coupling the two key intermediates and purifying the product via a dicyclohexylamine (DCHA) salt.[1]

Methodology:

- Mesylation of Diol: To obtain the mesylate intermediate (27), preferentially mesylate the secondary alcohol of the diol (13) using methanesulfonyl chloride at approximately -25°C in a mixture of toluene-acetonitrile with diisopropylethylamine.[1]
- Thiolate Formation: Separately, prepare the dilithium salt of the thiol acid (20) by reacting it with n-butyl lithium at -15°C in THF.[1]
- Coupling Reaction: Add the solution of the mesylate (27) to the dilithium salt solution and age at -5°C for approximately 8.5 hours.[1]
- Quench and Work-up: Quench the reaction with ethyl acetate and a 10% aqueous sodium chloride solution. Separate the layers and wash the organic layer with a 0.5 M tartaric acid solution. Concentrate the organic layer to an oily residue.[1]
- DCHA Salt Formation: Dissolve the crude Montelukast free acid residue in ethyl acetate. Add dicyclohexylamine and seed the solution with pure Montelukast DCHA salt. Once a thick slurry forms, slowly add hexane to complete the precipitation. Age the slurry overnight at 20°C.[1]
- Isolation and Conversion to Sodium Salt: Filter and dry the precipitated DCHA salt. This stable salt can then be neutralized with an acid (e.g., acetic acid) and subsequently treated with a sodium source, like sodium hydroxide in ethanol, to form the final amorphous Montelukast sodium API.[1]

Conclusion

The protocols described provide a framework for the safe, efficient, and scalable industrial synthesis of key Montelukast intermediates. By employing modern synthetic methods, such as asymmetric reduction and by replacing hazardous reagents, high yields and purities can be achieved. The use of stable, crystalline salt intermediates like the DCHA salt facilitates purification on a large scale, which is critical for meeting the stringent quality requirements of active pharmaceutical ingredients.[1][10]

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